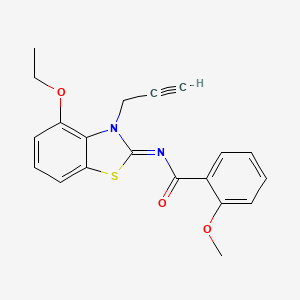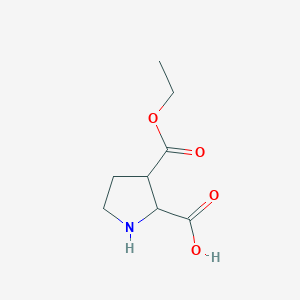![molecular formula C25H19NO3 B2737393 13-(4-methoxyphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione CAS No. 57663-59-9](/img/structure/B2737393.png)
13-(4-methoxyphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-(4-methoxyphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is a useful research compound. Its molecular formula is C25H19NO3 and its molecular weight is 381.431. The purity is usually 95%.
The exact mass of the compound 13-(4-methoxyphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 13-(4-methoxyphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 13-(4-methoxyphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Bioactivities
- A study by Hua et al. (2002) investigated the synthesis of substituted 9,10-dihydro-9,10-[1,2]benzenoanthracene-1,4,5,8-tetrones, revealing their anticancer and antimalarial activities. These compounds have shown significant inhibition of L1210 leukemia cell viability and Plasmodium falciparum, indicating potential applications in cancer and malaria treatment (Hua et al., 2002).
Rotaxane Synthesis
- Dardeer (2019) conducted research on the synthesis of [2]rotaxanes, including cyclodextrin threaded on different aliphatic chains. This research is significant for understanding the structural dynamics and potential applications in molecular machines or drug delivery systems (Dardeer, 2019).
Chemical Structure and Properties
- A study by Morley and Furlong (2006) focused on the synthesis of 1,4-bis(amino)anthracene-9,10-diones. The research provides insights into the properties of these compounds, which are related to anti-cancer drugs like Ametantrone and Mitoxantrone, hinting at their potential pharmaceutical applications (Morley & Furlong, 2006).
Crystal Structure Analysis
- The crystal structure of a related compound, 9-(4-Methoxyphenyl)-3,3-Dimethyl-10-(4-Methylphenyl)-1,2,3,4,5,6,7,8,9,10-Decahydroacridin-1,8-Dione, was determined by Wang et al. (2011). This study is crucial for understanding the molecular geometry and potential interactions in material science or pharmaceutical applications (Wang et al., 2011).
Novel Syntheses and Catalysis
- Mansoor and Ghashang (2015) demonstrated the use of polyvinylpolypyrrolidone-supported triflic acid in the synthesis of a series of 7-hydroxy-10-aryl-10H-indeno[1,2-b]chromen-11-one derivatives. This research contributes to the field of green chemistry and catalyst development (Mansoor & Ghashang, 2015).
Safety and Hazards
The safety data sheet for a related compound, “4`-Methoxypropiophenone”, indicates that it is a combustible liquid that causes skin and eye irritation and may cause respiratory irritation . It is harmful if swallowed or inhaled . These hazards might also apply to the compound , but specific safety data should be consulted.
properties
IUPAC Name |
17-(4-methoxyphenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19NO3/c1-29-15-12-10-14(11-13-15)26-24(27)22-20-16-6-2-3-7-17(16)21(23(22)25(26)28)19-9-5-4-8-18(19)20/h2-13,20-23H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTNKBADCKDMOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=O)C3C(C2=O)C4C5=CC=CC=C5C3C6=CC=CC=C46 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-(4-methoxyphenyl)-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

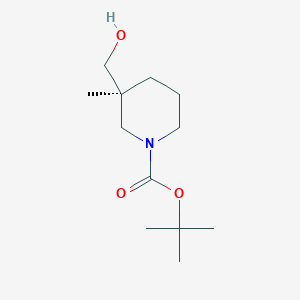
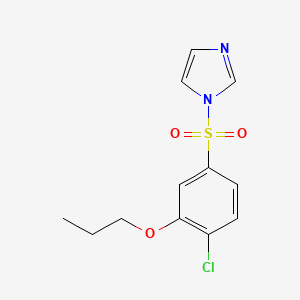

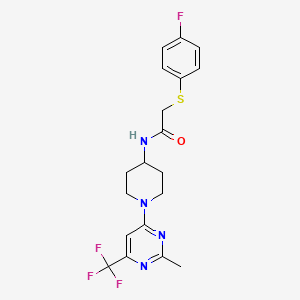
![1-(4,6,12-Triazatricyclo[7.2.1.02,7]dodeca-2,4,6-trien-12-yl)prop-2-en-1-one](/img/structure/B2737314.png)

![8-fluoro-1-(4-methoxyphenyl)-3-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2737316.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-(6-(pyridin-4-ylamino)pyridazin-3-yl)piperazine-1-carboxamide](/img/structure/B2737318.png)
![5-[4-(dimethylamino)phenyl]-3-hydroxy-4-(1H-1,2,4-triazol-1-yl)-2-cyclohexen-1-one](/img/structure/B2737320.png)
![1-[5-(4-fluorophenyl)-1H-pyrazole-3-carbonyl]-4-methoxypiperidine](/img/structure/B2737322.png)
